![molecular formula C23H27N3O3S B4882786 ({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid
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Overview
Description
({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that ({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid in lab experiments is its potential as a multi-target drug candidate. It has been shown to have activity against various targets, making it a promising candidate for the treatment of complex diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of ({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a treatment for bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of ({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid involves the reaction of 2-(heptyloxy)benzaldehyde with hydrazine hydrate and sodium acetate to form 5-(2-(heptyloxy)phenyl)-1H-1,2,4-triazole-3-thiol. This compound is then reacted with phenylacetic acid and acetic anhydride to form the final product.
Scientific Research Applications
({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. In addition, it has shown promise as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[[5-(2-heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-2-3-4-5-11-16-29-20-15-10-9-14-19(20)22-24-25-23(30-17-21(27)28)26(22)18-12-7-6-8-13-18/h6-10,12-15H,2-5,11,16-17H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAREBTPSADLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
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